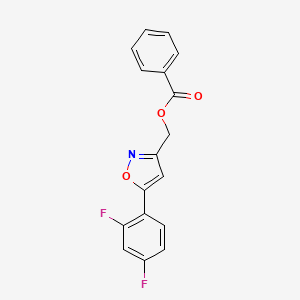
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2,4-difluorophenyl group and a methyl benzoate group .
Synthesis Analysis
While the specific synthesis process for this compound is not available, isoxazoles are generally synthesized through 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . Difluoromethylation processes could be involved in introducing the difluorophenyl group .Aplicaciones Científicas De Investigación
Herbicidal Activity
One of the key applications of derivatives similar to (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate is in agriculture as herbicides. Research has demonstrated that certain isoxazoline derivatives exhibit potent herbicidal activity against annual weeds under greenhouse and paddy field conditions. For instance, a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, showed significant rice selectivity and herbicidal efficiency, achieving complete control of barnyard grass up to the fourth leaf stage at specific dosages. Field trials further confirmed its effectiveness in controlling annual weeds with good tolerance in transplanted rice seedlings. This compound also demonstrated low mammalian and environmental toxicity, highlighting its potential as a safer herbicide option (Hwang et al., 2005).
Alzheimer's Disease Imaging
In medical research, derivatives of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate have been explored for their potential in imaging Alzheimer's disease. Specifically, carbon-11-labeled CK1 inhibitors, synthesized from related compounds, were developed as new potential PET radiotracers. These radiotracers are designed for the non-invasive study of casein kinase 1 (CK1) expression in the brain, which may contribute to understanding and diagnosing Alzheimer's disease. The successful synthesis and high radiochemical yield of these compounds underscore their potential utility in PET imaging to investigate neurological conditions (Gao, Wang, & Zheng, 2018).
Organic Semiconductor Applications
The structural versatility of isoxazoline and related compounds makes them attractive for the development of organic semiconductors. For example, the implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives, including 6-fluoro-isoBT and 5,6-difluoro-isoBT, as synthons for constructing alternating copolymers, has been reported. These materials have shown significant potential in applications such as transistors, solar cells, photodetectors, and thermoelectrics due to their high-performance optoelectronic properties. The development of isoBT-based small molecules and polymers illustrates the role of isoxazoline derivatives in advancing materials science for electronic applications (Chen et al., 2016).
Propiedades
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c18-12-6-7-14(15(19)8-12)16-9-13(20-23-16)10-22-17(21)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFPLPPFKQROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

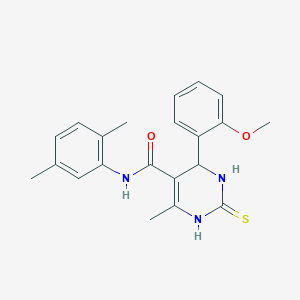
![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)
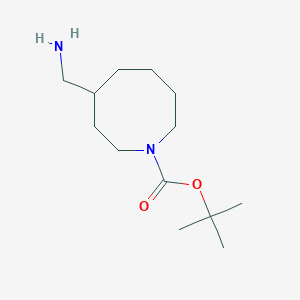
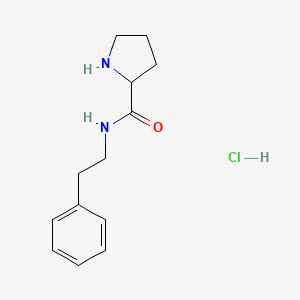
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)
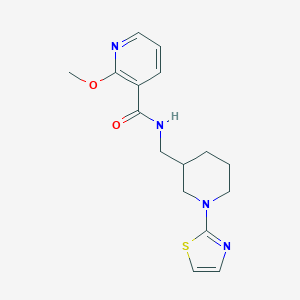
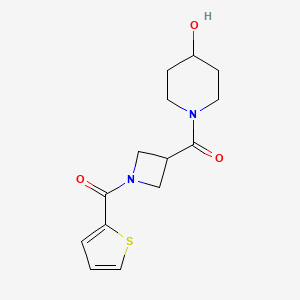
![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)
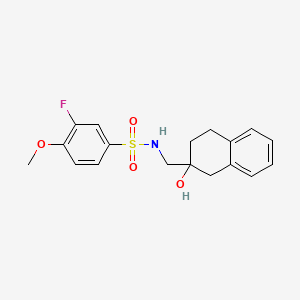

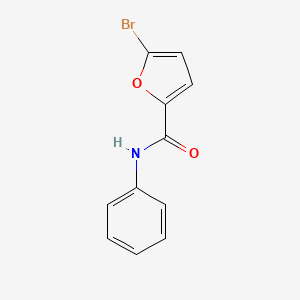
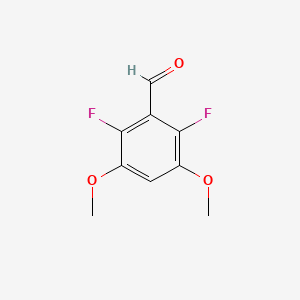
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)